3,4-Dichloro Trazodone Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

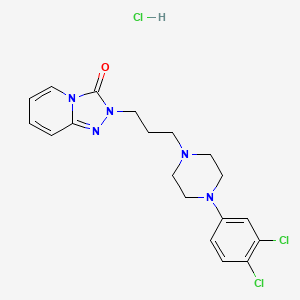

2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N5O.ClH/c20-16-6-5-15(14-17(16)21)24-12-10-23(11-13-24)7-3-9-26-19(27)25-8-2-1-4-18(25)22-26;/h1-2,4-6,8,14H,3,7,9-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUFSJMSILCVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747611 | |

| Record name | 2-{3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263278-79-0 | |

| Record name | 2-{3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-[4-(3,4-Dichlorphenyl)-1-piperazinyl]propyl]-1,2,4-triazolo-[4,3-a]pyridin-3(2H)-on Hydrochlorid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3,4-Dichloro Trazodone Hydrochloride

This document provides an in-depth technical guide for the synthesis, purification, and comprehensive characterization of 3,4-Dichloro Trazodone Hydrochloride. As a significant analogue and potential impurity of the widely prescribed antidepressant Trazodone, this compound is of critical importance to researchers, quality control analysts, and drug development professionals. This guide is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible methodology grounded in established chemical principles.

Strategic Approach to Synthesis

The synthesis of this compound is a multi-step process that hinges on the strategic assembly of two key precursors: 1-(3,4-Dichlorophenyl)piperazine and a reactive [1][2][3]triazolo[4,3-a]pyridin-3(2H)-one moiety bearing a propyl linker. The final step involves the coupling of these intermediates, followed by conversion to the hydrochloride salt to enhance stability and solubility.

Diagram of the Synthetic Pathway

Caption: Overall synthetic route for this compound.

Part 1.1: Synthesis of Precursor 1: 1-(3,4-Dichlorophenyl)piperazine

The foundational step is the creation of the substituted piperazine ring. This is achieved through a classical cyclization reaction.

-

Principle of the Reaction: This synthesis involves the nucleophilic substitution reaction between 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. A base is required to neutralize the hydrochloride salt and to facilitate the cyclization. High-boiling point solvents are employed to achieve the necessary reaction temperature for an efficient conversion.

-

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 3,4-dichloroaniline (0.25 mol), bis(2-chloroethyl)amine hydrochloride (0.25 mol), and potassium carbonate (0.362 mol).[4]

-

Add n-butanol (500 mL) as the solvent.[4]

-

Heat the mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield a residual oil.

-

For purification, triturate the resulting oil with petroleum ether. This will induce the precipitation of the product as a solid.[4]

-

Filter the solid, wash with a small amount of cold petroleum ether, and dry under vacuum to yield 1-(3,4-Dichlorophenyl)piperazine. A typical yield is around 28%.[4]

-

-

Causality and Optimization:

-

Solvent Choice: n-Butanol or xylene are effective solvents due to their high boiling points, which provide the thermal energy needed to drive the double alkylation and cyclization.[1]

-

Base: Potassium carbonate acts as an acid scavenger, neutralizing the HCl released from the amine salt, and promotes the deprotonation of the aniline nitrogen, enhancing its nucleophilicity.[4]

-

Phase-Transfer Catalyst: In alternative procedures using solvents like xylene, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can be employed to improve the reaction efficiency between the organic and inorganic phases.[1]

-

Part 1.2: Synthesis of the Final Compound: 3,4-Dichloro Trazodone

With both key intermediates in hand, the final coupling reaction is performed, followed by conversion to the hydrochloride salt.

-

Principle of the Reaction: This step is a nucleophilic substitution where the secondary amine of the 1-(3,4-Dichlorophenyl)piperazine attacks the electrophilic carbon of the 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, displacing the chloride leaving group to form the final carbon-nitrogen bond.

-

Experimental Protocol (Coupling):

-

In a suitable reaction vessel, dissolve 1-(3,4-Dichlorophenyl)piperazine (Intermediate 1) and 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (Intermediate 2) in a solvent such as isopropanol.[5]

-

Add a base, such as sodium hydroxide or potassium carbonate, to the mixture.[5]

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete as monitored by TLC or HPLC. Microwave-assisted synthesis can significantly reduce the reaction time to mere minutes.[6][7]

-

Cool the mixture and filter any inorganic byproducts.

-

Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the free base of 3,4-Dichloro Trazodone.

-

-

Experimental Protocol (Hydrochloride Salt Formation):

-

Dissolve the purified 3,4-Dichloro Trazodone free base in a minimal amount of a suitable solvent, such as isopropanol or ethanol, with gentle warming.[8][9]

-

Cool the solution and slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol while stirring.

-

The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry in an ice bath for 1-2 hours to maximize precipitation.

-

Filter the white solid, wash with a small volume of chilled solvent (e.g., isopropanol), and dry under vacuum to yield the final product, this compound.[8]

-

Physicochemical and Structural Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.

Diagram of the Analytical Workflow

Caption: Standard analytical workflow for compound characterization.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-3-one;hydrochloride | [10][11] |

| CAS Number | 1263278-79-0 | [10][11] |

| Molecular Formula | C₁₉H₂₂Cl₃N₅O | [10] |

| Molecular Weight | 442.8 g/mol | [10] |

| Appearance | White to off-white crystalline powder (Expected) | [12] |

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound and to establish a method for routine quality control.

-

Self-Validation: A high-purity sample should yield a single, sharp, symmetrical peak, free from significant shoulders or co-eluting impurity peaks. The method's specificity can be confirmed using photodiode array (PDA) detection to check for peak purity across the entire peak spectrum.

-

Exemplary HPLC Protocol:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[13]

-

Mobile Phase: A gradient or isocratic mixture of Solvent A (e.g., 10 mM Ammonium Acetate buffer, pH adjusted) and Solvent B (e.g., Acetonitrile/Methanol mixture).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 252 nm.[13]

-

Injection Volume: 10 µL.[13]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[13]

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the synthesized compound.

-

Trustworthiness: MS provides a direct measurement of the mass-to-charge ratio (m/z), which is a fundamental property of the molecule. For 3,4-Dichloro Trazodone (free base, C₁₉H₂₁Cl₂N₅O), the monoisotopic mass is approximately 405.11 g/mol .

-

Expected Results (LC-MS, Positive Ion Mode):

-

A prominent protonated molecular ion [M+H]⁺ peak should be observed at m/z ≈ 406.1 .

-

Isotopic Signature: A key confirmatory feature will be the isotopic pattern arising from the two chlorine atoms. The relative abundance of ³⁵Cl to ³⁷Cl is approximately 3:1. Therefore, one would expect to see:

-

An [M+H]⁺ peak (containing two ³⁵Cl atoms).

-

An [M+2+H]⁺ peak (containing one ³⁵Cl and one ³⁷Cl) with an intensity of about 65% of the [M+H]⁺ peak.

-

An [M+4+H]⁺ peak (containing two ³⁷Cl atoms) with an intensity of about 10% of the [M+H]⁺ peak. This distinct pattern is a powerful validation of the compound's elemental composition.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide an unambiguous structural elucidation by mapping the hydrogen and carbon framework of the molecule.

-

¹H NMR Spectroscopy (Predicted Signals):

-

Aromatic Region (δ 6.8-8.0 ppm): Signals corresponding to the protons on the dichlorophenyl ring and the triazolopyridine ring system. The specific splitting patterns (doublets, triplets, doublet of doublets) will confirm the 3,4-substitution pattern.

-

Triazolopyridine Methylene (δ ~4.2 ppm): A triplet corresponding to the -N-CH₂ - group adjacent to the triazolone ring.

-

Piperazine and Propyl Chain (δ 2.5-3.5 ppm): A complex region of overlapping multiplets corresponding to the protons on the piperazine ring and the propyl linker.

-

Propyl Chain Central Methylene (δ ~2.2 ppm): A multiplet (quintet) for the central -CH₂- group of the propyl chain.

-

-

¹³C NMR Spectroscopy (Predicted Signals):

-

Carbonyl Carbon (δ ~155-160 ppm): A signal for the C=O group in the triazolone ring.

-

Aromatic Carbons (δ ~110-150 ppm): Multiple signals for the carbons of the two aromatic ring systems.

-

Aliphatic Carbons (δ ~25-60 ppm): Signals corresponding to the three carbons of the propyl chain and the four carbons of the piperazine ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Expected Characteristic Absorption Bands:

-

~3420 cm⁻¹: N-H stretching, potentially from the protonated amine in the hydrochloride salt.[14]

-

~2950-2840 cm⁻¹: Aliphatic C-H stretching from the propyl and piperazine moieties.[15]

-

~1695 cm⁻¹: A strong C=O stretching vibration from the amide group in the triazolone ring.[15]

-

~1640 cm⁻¹: C=N stretching from the triazole ring.[15]

-

~1590, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.[15]

-

~740 cm⁻¹: C-Cl stretching vibration.[15]

-

Conclusion

This guide outlines a robust and verifiable pathway for the synthesis and characterization of this compound. By integrating detailed experimental protocols with explanations of the underlying chemical principles, this document serves as a reliable resource for researchers in medicinal chemistry and pharmaceutical analysis. The successful execution of the described synthetic steps, coupled with the comprehensive analytical workflow, will ensure the production of a high-purity compound suitable for use as an analytical standard or for further pharmacological investigation.

References

- Vulcanchem. 1-(3,4-Dichlorophenyl)piperazine hydrochloride - 76835-17-1.

- ResearchGate. LC-Orbitrap mass spectrometry of trazodone. The chromatogram (A) and the isotope fine structure of the [M + H] + - ResearchGate.

- PrepChem.com. Synthesis of 1-(3,4-Dichlorophenyl)piperazine.

- PubChem. Trazodone Hydrochloride | C19H23Cl2N5O | CID 62935.

- Journal of Chemical and Pharmaceutical Research. Development and validation of liquid chromatogrphic method for Trazodone hydrochloride.

- PubMed Central. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies.

- MDPI. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.

- MDPI. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies.

- ResearchGate. FTIR spectra of trazodone hydrochloride(A), physical mixture (B).

- PubMed. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies.

- New Journal of Chemistry (RSC Publishing). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR.

- Scholars Research Library. Development and validation of liquid chromatographic method for trazodone hydrochloride.

- PubMed Central. New Pharmaceutical Salts of Trazodone.

- Journal of Analytical & Bioanalytical Techniques. Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer.

- PubChem. This compound | C19H22Cl3N5O | CID 71315996.

- Technical Disclosure Commons. A process for the preparation of Trazodone and its hydrochloride.

- Veeprho. 3,4-Dichloro Trazodone (HCl Salt) | CAS 1263278-79-0.

- accessdata.fda.gov. CHEMISTRY REVIEW(S).

- Journal of Chemical and Pharmaceutical Research. An efficient synthesis of neuroleptic drugs under microwave irradiation.

- Google Patents. CN105777745A - Preparation method of trazodone hydrochloride.

- chemicalbook. Trazodone hydrochloride synthesis.

Sources

- 1. 1-(3,4-Dichlorophenyl)piperazine hydrochloride (76835-17-1) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Trazodone Hydrochloride | C19H23Cl2N5O | CID 62935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. CN105777745A - Preparation method of trazodone hydrochloride - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. tdcommons.org [tdcommons.org]

- 9. Trazodone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | C19H22Cl3N5O | CID 71315996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. veeprho.com [veeprho.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. New Pharmaceutical Salts of Trazodone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dichloro Trazodone Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro Trazodone Hydrochloride is a chlorinated analog and a significant impurity of Trazodone, a well-established antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[1][2] Trazodone itself is widely prescribed for the treatment of major depressive disorder, anxiety, and insomnia.[3] The presence of impurities such as this compound in the active pharmaceutical ingredient (API) is a critical concern in drug manufacturing and quality control. Therefore, a thorough understanding of the chemical properties, structure, and analysis of this compound is essential for researchers, analytical scientists, and professionals involved in the development and production of Trazodone.

This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, a proposed synthesis pathway, and analytical methodologies for its identification and quantification. The information presented herein is intended to serve as a valuable resource for ensuring the quality and safety of Trazodone-based pharmaceuticals.

Chemical Structure and Properties

This compound is structurally similar to Trazodone, with the key difference being the presence of two chlorine atoms on the phenylpiperazine ring at the 3 and 4 positions, as opposed to the single chlorine atom at the 3-position in Trazodone.[4] This seemingly minor structural modification can influence the compound's physicochemical properties and its pharmacological profile.

The IUPAC name for this compound is 2-[3-[4-(3,4-dichlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1263278-79-0 | [4] |

| Molecular Formula | C₁₉H₂₂Cl₃N₅O | [4] |

| Molecular Weight | 442.77 g/mol | [1] |

| Appearance | White Powder | [5] |

| Melting Point | 258.9-260.7°C | [5] |

| Solubility | No specific experimental data is readily available in peer-reviewed literature. Based on the properties of Trazodone HCl, it is expected to have some solubility in methanol and DMSO.[6] | N/A |

| Computed XLogP3 | 3.6 | [4] |

Synthesis of this compound

The synthesis can be conceptualized as a two-step process:

-

Alkylation of 1-(3,4-dichlorophenyl)piperazine: This step involves the reaction of 1-(3,4-dichlorophenyl)piperazine with a suitable three-carbon electrophile containing a leaving group, such as 1-bromo-3-chloropropane, to introduce the propyl linker.

-

Condensation with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one: The resulting N-alkylated piperazine is then condensed with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one to form the trazodone core structure. The final product is then converted to its hydrochloride salt.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Adapted from Trazodone Synthesis)

Disclaimer: The following protocol is a proposed adaptation and has not been experimentally verified for the synthesis of this compound. Optimization of reaction conditions, stoichiometry, and purification methods will be necessary.

Step 1: Synthesis of N-(3-chloropropyl)-1-(3,4-dichlorophenyl)piperazine

-

To a stirred solution of 1-(3,4-dichlorophenyl)piperazine (1 equivalent) in a suitable organic solvent (e.g., toluene or acetonitrile), add a base such as potassium carbonate or triethylamine (2-3 equivalents).

-

Add 1-bromo-3-chloropropane (1.1-1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-(3-chloropropyl)-1-(3,4-dichlorophenyl)piperazine.

Step 2: Synthesis of this compound

-

In a reaction vessel, combine N-(3-chloropropyl)-1-(3,4-dichlorophenyl)piperazine (1 equivalent), 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (1-1.2 equivalents), and a base such as sodium hydride or potassium carbonate in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

-

Heat the mixture with stirring and monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, cool the mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 3,4-Dichloro Trazodone base by recrystallization or column chromatography.

-

Dissolve the purified base in a suitable solvent (e.g., isopropanol or ethanol) and add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent).

-

Cool the solution to induce crystallization of this compound.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Characterization

As a known impurity of Trazodone, the accurate identification and quantification of this compound are paramount. The following analytical techniques are recommended for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of Trazodone and its related substances. A reversed-phase HPLC method can be adapted for the analysis of this compound.

Table 2: Proposed HPLC Method Parameters (Adapted from Trazodone Analysis)

| Parameter | Condition |

| Column | C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile, methanol, and a buffered aqueous solution (e.g., phosphate or acetate buffer). The pH and organic modifier ratio will need to be optimized for optimal separation from Trazodone and other impurities.[7] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 255 nm[7] |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Method Validation Considerations:

A full method validation according to ICH guidelines should be performed, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification of this compound. The expected molecular ion and isotopic pattern for the protonated molecule [M+H]⁺ would be a key diagnostic feature.

Expected Mass Spectrometric Data:

-

Monoisotopic Mass of the Free Base (C₁₉H₂₁Cl₂N₅O): 405.1123 g/mol

-

Expected [M+H]⁺: m/z 406.1196

The characteristic isotopic pattern of two chlorine atoms should be observable in the mass spectrum, which will aid in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound. While specific experimental data for this compound is not widely published, predictions can be made based on the structure and known chemical shifts of similar compounds.

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the dichlorophenyl and triazolopyridine rings, as well as aliphatic protons of the propyl chain and the piperazine ring. The integration and splitting patterns of these signals would be crucial for confirming the structure.

-

¹³C NMR: The spectrum would provide information on the number and types of carbon atoms in the molecule, further confirming the carbon skeleton.

Pharmacological Profile (Inferred from Trazodone)

There is a lack of specific pharmacological data for this compound in the public domain. However, its structural similarity to Trazodone suggests that it may possess a similar, albeit potentially modified, pharmacological profile.

Trazodone's mechanism of action is complex, involving:

-

Serotonin 5-HT₂A Receptor Antagonism: This is considered a primary mechanism for its antidepressant and anxiolytic effects.[9]

-

Serotonin Reuptake Inhibition: Trazodone is a weaker serotonin reuptake inhibitor compared to SSRIs.[9]

-

α₁-Adrenergic Receptor Antagonism: This contributes to its sedative effects and can cause orthostatic hypotension.[10]

-

Histamine H₁ Receptor Antagonism: This also contributes to its sedative properties.[10]

The introduction of an additional chlorine atom at the 4-position of the phenyl ring could potentially alter the affinity of this compound for these receptors and the serotonin transporter. Such modifications could lead to changes in potency, efficacy, and side-effect profile compared to the parent drug. Further pharmacological studies are required to elucidate the specific activity of this compound.

Caption: Simplified signaling pathway of Trazodone's mechanism of action.

Conclusion

This compound is a critical compound to study in the context of Trazodone manufacturing and quality control. This guide has provided a detailed overview of its chemical structure, properties, a proposed synthetic route, and analytical methodologies for its characterization. While there is a need for more published experimental data specific to this molecule, the information presented here, largely adapted from the extensive knowledge of its parent compound, offers a solid foundation for researchers and drug development professionals. A thorough understanding and control of this and other impurities are essential for ensuring the safety and efficacy of Trazodone for patients.

References

- Baiocchi, F., et al. (1973). Analytical data for Trazodone. Arzneimittel-Forschung, 23, 400.

- Pai, N. R., & Patil, S. S. (2012). Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library, 2(4), 1-8.

- Pai, N. R., et al. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488.

- Brogden, R. N., et al. (1981). Trazodone: a review of its pharmacological properties and therapeutic use in depression and anxiety. Drugs, 21(6), 401-429.

-

Analytica Chemie. (n.d.). Trazodone Hydrochloride Imp. J (EP) as HCl salt. Retrieved from [Link]

- Joshi, M., et al. (2018). RP-HPLC Method Development and its Validation for the Estimation of Trazodone in Bulk and Pharmaceutical Dosage Form.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5533, Trazodone. Retrieved from [Link].

- Rao, J. S., et al. (2014). Method development and validation of trazodone hydrochloride by rp-hplc. World Journal of Pharmaceutical Research, 3(10), 1395-1403.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25273235. Retrieved from [Link].

-

Crasto, A. M. (2014, December 15). Trazodone Hydrochloride. ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

-

ChemBK. (n.d.). 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[3][7][11]triazolo[4,3-a]pyridin-3-one hydrochloride. Retrieved from [Link]

- Wojcieszynska, D., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7304.

- Georgotas, A., & Gershon, S. (1982). Trazodone Hydrochloride: A Wide Spectrum Antidepressant With a Unique Pharmacological Profile. A Review of Its Neurochemical Effects, Pharmacology, Clinical Efficacy, and Toxicology. Pharmacotherapy, 2(5), 255-65.

-

National Institute of Standards and Technology. (n.d.). Trazodone. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71315996, this compound. Retrieved from [Link].

- Fermion. (2025, January 22).

- Asian Journal of Pharmaceutical Education and Research. (2018). AJPER!, 7(4).

- U.S. Pharmacopeia. (2015, February 1). Trazodone Hydrochloride. Revision Bulletin.

-

Veeprho. (n.d.). 3,4-Dichloro Trazodone (HCl Salt). Retrieved from [Link]

- International Journal of Research in Pharmaceutical Sciences and Technology. (2022). Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer. 13(2).

- Xie, C., et al. (2023). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology, 14, 1275819.

- Cristini, C., et al. (2022). Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations. CPT: pharmacometrics & systems pharmacology, 11(5), 576-584.

- Stahl, S. M. (2009). Trazodone: a new option for insomnia. CNS spectrums, 14(4), 176-181.

-

ResearchGate. (n.d.). LC-Orbitrap mass spectrometry of trazodone. The chromatogram (A) and the isotope fine structure of the [M + H] + - ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Trazodone affinities at neurotransmitter receptors and transporters. Retrieved from [Link]

-

ResearchGate. (n.d.). Affinities (K i , nM) of trazodone at various binding sites. Retrieved from [Link]

- ratio-pharma. (n.d.).

- Li, A. A., et al. (1990). Antidepressant-like effects of trazodone on a behavioral screen are mediated by trazodone, not the metabolite m-chlorophenylpiperazine. European journal of pharmacology, 177(3), 137-144.

- El-Gindy, A., et al. (2009). Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. Journal of Applied Sciences Research, 5(11), 2028-2034.

- Patel, B. N., et al. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. Journal of Pharmaceutical Analysis, 3(1), 59-65.

- Thour, A., & Marwaha, R. (2023). Trazodone. In StatPearls.

Sources

- 1. veeprho.com [veeprho.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Trazodone [drugfuture.com]

- 4. This compound | C19H22Cl3N5O | CID 71315996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trazodone Hydrochloride Imp. J (EP) as HCl salt - Analytica Chemie [analyticachemie.in]

- 6. Trazodone Hydrochloride - LKT Labs [lktlabs.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. researchgate.net [researchgate.net]

- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 10. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

An In-Depth Technical Guide to 2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-triazolo[4,3-a]pyridin-3-one Hydrochloride

An In-Depth Technical Guide to 2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-3-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1][2]triazolo[4,3-a]pyridin-3-one hydrochloride, a chlorinated analogue of the antidepressant drug Trazodone. This document delves into its chemical identity, synthesis, physicochemical properties, inferred pharmacological profile, and analytical methodologies, offering a valuable resource for professionals in drug discovery and development.

Chemical Identity and Nomenclature

The precise chemical identification of a compound is fundamental for all scientific and regulatory purposes. The subject of this guide is a trazodone analogue distinguished by a 3,4-dichloro substitution on the phenylpiperazine moiety.

IUPAC Name: 2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1][2]triazolo[4,3-a]pyridin-3-one;hydrochloride[1][2][3]

Synonyms: 3,4-Dichloro Trazodone Hydrochloride, 2-[3-[4-(3,4-Dichlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Monohydrochloride[1][3]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for formulation development, pharmacokinetic profiling, and analytical method development. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂Cl₃N₅O | PubChem[2] |

| Molecular Weight | 442.8 g/mol | PubChem[2] |

| Appearance | White to off-white crystalline powder (inferred from Trazodone HCl) | [4] |

| Solubility | Sparingly soluble in chloroform and water (inferred from Trazodone HCl) | [4] |

| pKa | 6.7 (for Trazodone) | [5] |

Synthesis and Manufacturing

The synthesis of this compound follows a convergent synthetic strategy, analogous to the preparation of Trazodone and its derivatives. The key steps involve the synthesis of the dichlorophenylpiperazine intermediate and its subsequent coupling with the triazolopyridinone moiety.

Synthetic Workflow

The general synthetic approach is outlined below. This workflow is based on established methods for Trazodone synthesis and can be adapted for the 3,4-dichloro analogue.

Experimental Protocol (Adapted from Trazodone Synthesis)

This protocol is a representative example and may require optimization for the synthesis of the 3,4-dichloro analogue.

Step 1: Synthesis of 1-(3,4-Dichlorophenyl)piperazine

-

To a solution of 1,2-dichlorobenzene and piperazine in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP).

-

Add a base (e.g., sodium tert-butoxide) and heat the reaction mixture under an inert atmosphere.

-

Monitor the reaction by TLC or HPLC. Upon completion, cool the reaction, filter, and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield 1-(3,4-dichlorophenyl)piperazine.

Step 2: Synthesis of 1-(3,4-Dichlorophenyl)-4-(3-chloropropyl)piperazine

-

Dissolve 1-(3,4-dichlorophenyl)piperazine and 1-bromo-3-chloropropane in a polar aprotic solvent (e.g., acetonitrile).

-

Add a base (e.g., potassium carbonate) and heat the mixture to reflux.

-

Monitor the reaction progress. After completion, cool the mixture, filter, and evaporate the solvent.

-

The resulting crude product can be used in the next step without further purification or can be purified by crystallization.

Step 3: Synthesis of 2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1][2]triazolo[4,3-a]pyridin-3-one (Free Base)

-

Combine 1-(3,4-dichlorophenyl)-4-(3-chloropropyl)piperazine and[1][2]triazolo[4,3-a]pyridin-3(2H)-one in a suitable solvent such as isopropanol.

-

Add a base, for instance, sodium hydroxide, and heat the reaction mixture to reflux for an extended period.

-

Monitor the reaction by HPLC. Once the starting materials are consumed, cool the reaction mixture to allow for crystallization of the product.

-

Filter the solid, wash with a cold solvent, and dry to obtain the free base of 3,4-Dichloro Trazodone.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the synthesized free base in a suitable organic solvent like ethanol.

-

Add a solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or aqueous HCl) dropwise while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the precipitate, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1][2]triazolo[4,3-a]pyridin-3-one hydrochloride.

Inferred Pharmacological Profile and Mechanism of Action

While specific pharmacological data for 3,4-Dichloro Trazodone is not extensively available in the public domain, its mechanism of action can be inferred from the well-characterized pharmacology of Trazodone and structure-activity relationship (SAR) studies of its analogues.

Trazodone is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI). Its therapeutic effects are attributed to a combination of actions on various neurotransmitter systems.[6][7]

Key Pharmacological Activities of Trazodone

-

Serotonin 5-HT₂A Receptor Antagonism: This is considered a primary mechanism of Trazodone's antidepressant and anxiolytic effects.[8]

-

Serotonin Transporter (SERT) Inhibition: Trazodone is a relatively weak inhibitor of serotonin reuptake compared to SSRIs.[8]

-

α₁-Adrenergic Receptor Antagonism: This action contributes to its sedative effects and can cause orthostatic hypotension.[8]

-

Histamine H₁ Receptor Antagonism: This also contributes significantly to its sedative properties.[8]

-

5-HT₁A Receptor Partial Agonism: This may also contribute to its anxiolytic and antidepressant effects.[9]

Inferred Impact of 3,4-Dichloro Substitution

The introduction of two chlorine atoms at the 3 and 4 positions of the phenyl ring is expected to modulate the electronic and steric properties of the molecule, which in turn can influence its receptor binding affinities and overall pharmacological profile. Based on general SAR principles for arylpiperazine ligands:

-

Lipophilicity: The dichloro substitution will increase the lipophilicity of the molecule, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.

-

Receptor Affinity and Selectivity: Halogen substitutions on the phenyl ring of arylpiperazines are known to influence binding affinity and selectivity for various receptors. The precise impact of the 3,4-dichloro pattern would require experimental validation through receptor binding assays. It is plausible that this substitution could alter the affinity for serotonin, adrenergic, and histamine receptors compared to the 3-chloro substitution of Trazodone.

Proposed Mechanism of Action Pathway

The following diagram illustrates the inferred signaling pathways affected by 3,4-Dichloro Trazodone, based on the known actions of Trazodone.

Analytical Methodologies

Robust and validated analytical methods are essential for quality control, stability testing, and pharmacokinetic studies. Several chromatographic techniques are suitable for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the analysis of Trazodone and its related substances. A typical HPLC method for this compound would involve:

-

Column: A reversed-phase column, such as a C8 or C18, is generally suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution may be necessary to resolve the parent compound from its impurities.

-

Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., around 254 nm).

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard of known concentration.

Example HPLC Protocol (for Trazodone, adaptable for the dichloro-analogue): [10][11]

-

Column: C18, 4.6 mm x 250 mm, 10 µm particle size.[10]

-

Mobile Phase: A mixture of methanol, acetonitrile, tetrahydrofuran, and 0.5% trifluoroacetic acid.[10]

-

Flow Rate: 1.5 mL/min.[10]

-

Detection: UV at 252 nm.[10]

-

Injection Volume: 10 µL.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity, making it ideal for the determination of low levels of the compound in biological matrices and for the identification of metabolites and degradation products.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Mass Analyzer: A triple quadrupole mass spectrometer is commonly employed for quantitative analysis in multiple reaction monitoring (MRM) mode. High-resolution mass spectrometry (e.g., Q-TOF) is used for structural elucidation of unknown impurities or metabolites.

Example LC-MS/MS Protocol (for Trazodone, adaptable for the dichloro-analogue):

-

Chromatographic conditions: Similar to HPLC methods, but often with volatile buffers (e.g., ammonium formate or acetate).

-

Mass Spectrometric Detection:

-

Precursor Ion (Q1): The protonated molecule [M+H]⁺.

-

Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation. For Trazodone, a common transition is m/z 372.2 -> 176.2. For the 3,4-dichloro analogue, the precursor ion would be at a higher m/z.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the synthesized compound and for the characterization of its impurities. The spectra of Trazodone analogues have been reported and can be used as a reference for interpreting the spectra of the 3,4-dichloro derivative.[2][3]

Experimental Workflow for Analytical Method Validation

A validated analytical method ensures the reliability of the generated data. The following workflow outlines the key steps in validating an HPLC method for the quantification of this compound.

Conclusion

2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1][2]triazolo[4,3-a]pyridin-3-one hydrochloride represents an interesting analogue of Trazodone for further investigation. Its synthesis is achievable through established chemical routes, and its analytical characterization can be performed using standard chromatographic and spectroscopic techniques. While its precise pharmacological profile requires experimental elucidation, it is reasonable to infer a multimodal mechanism of action similar to Trazodone, with potential differences in receptor affinities and pharmacokinetic properties due to the 3,4-dichloro substitution. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Veeprho. 3,4-Dichloro Trazodone (HCl Salt). [Link]

-

Technical Disclosure Commons. A process for the preparation of Trazodone and its hydrochloride. [Link]

- Patel, D. P., et al. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry.

- Google Patents. An improved process for the preparation of trazodone and hydrochloride salt thereof.

- Google Patents.

- Stahl, S. M. (2009). Mechanism of action of trazodone: a multifunctional drug. CNS Spectrums, 14(10), 536-546.

- Odagaki, Y., et al. (2005). Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors in rat hippocampal slices. Naunyn-Schmiedeberg's Archives of Pharmacology, 371(5), 329-337.

-

Justia Patents. Continuous process for the preparation of trazodone. [Link]

- Mylan Pharmaceuticals ULC. (2010). Pr MYLAN-TRAZODONE Product Monograph.

- Nandini R. Pai, et al. (2010). Development and validation of liquid chromatographic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488.

- Nandini R. Pai, et al. (2010). Development and validation of liquid chromatographic method for trazodone hydrochloride. Der Pharma Chemica, 2(2), 246-256.

-

European Patent Office. TRAZODONE AND TRAZODONE HYDROCHLORIDE IN PURIFIED FORM. [Link]

-

Washington State Patrol. CONFIRMATION OF TRAZODONE BY LIQUID CHROMATOGRAPHY- MASS SPECTROMETRY. [Link]

- Fagiolini, A., et al. (2012). Rediscovering trazodone for the treatment of major depressive disorder. CNS Drugs, 26(12), 1033-1049.

- Jaskowska, J., et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1609.

- Thummar, M., et al. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 42(22), 18231-18240.

-

MedCentral. Trazodone: uses, dosing, warnings, adverse events, interactions. [Link]

- Ravi Prakash PVDLS, et al. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. J Anal Bioanal Tech, S5:004.

- Ghanbari, R., et al. (2012). Electrophysiological impact of trazodone on the dopamine and norepinephrine systems in the rat brain. European Neuropsychopharmacology, 22(7), 518-526.

- Galiano, M. C., et al. (2019). Dual inhibitory action of trazodone on dorsal raphe serotonergic neurons through 5-HT1A receptor partial agonism and α1-adrenoceptor antagonism. PLoS One, 14(9), e0222324.

-

NIST WebBook. Trazodone. [Link]

Sources

- 1. Gas chromatographic-mass spectrometric method for trazodone and a deuterated analogue in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Chloro Trazodone(157072-19-0) 1H NMR spectrum [chemicalbook.com]

- 4. Trazodone IMpurity H(6323-09-7) 1H NMR [m.chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 8. aensiweb.com [aensiweb.com]

- 9. jocpr.com [jocpr.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 3,4-Dichloro Trazodone Hydrochloride: Identification, Synthesis, and Analysis

Abstract: This technical guide provides an in-depth examination of 3,4-Dichloro Trazodone Hydrochloride, a significant related compound of the antidepressant drug Trazodone. Intended for researchers, analytical scientists, and drug development professionals, this document delineates the critical identifiers of the molecule, including its International Chemical Identifier Key (InChIKey), and discusses its physicochemical properties, contextual synthesis, and analytical characterization. By integrating field-proven insights with authoritative data, this guide serves as a comprehensive resource for the unambiguous identification and control of this impurity in pharmaceutical settings.

Introduction: The Significance of this compound

Trazodone is a widely prescribed antidepressant of the Serotonin Antagonist and Reuptake Inhibitor (SARI) class, indicated for the treatment of major depressive disorder (MDD).[1][2] Its therapeutic action is primarily associated with the modulation of serotonergic neurotransmission in the brain.[3][4] In the landscape of pharmaceutical manufacturing and quality control, the identification and management of impurities and related compounds are paramount to ensuring drug safety and efficacy.

This compound is a known impurity and structural analog of Trazodone.[5][6] Its significance lies in its potential to be co-synthesized or arise as a degradation product during the manufacturing or storage of Trazodone. The presence of the dichloro- substitution on the phenylpiperazine moiety, as opposed to the monochloro- substitution in the parent drug, necessitates distinct analytical methods for its detection and quantification. This guide provides the foundational technical data required for its precise identification and management.

Chemical Identity and Physicochemical Properties

Unambiguous molecular identification is the bedrock of chemical and pharmaceutical research. The International Chemical Identifier (InChI) and its condensed, searchable counterpart, the InChIKey, provide a standardized, canonical representation of a chemical substance. This system overcomes the ambiguities of proprietary or historical naming conventions.

The definitive InChIKey for the free base of 3,4-Dichloro Trazodone is GWUFSJMSILCVNP-UHFFFAOYSA-N .[5] The hydrochloride salt form is the most common subject of analysis.

Below is a summary of the key identifiers and computed properties for this compound.

| Identifier Type | Value | Source |

| IUPAC Name | 2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1][5][7]triazolo[4,3-a]pyridin-3-one;hydrochloride | [5] |

| InChIKey | GWUFSJMSILCVNP-UHFFFAOYSA-N | [5] |

| InChI | InChI=1S/C19H21Cl2N5O.ClH/c20-16-6-5-15(14-17(16)21)24-12-10-23(11-13-24)7-3-9-26-19(27)25-8-2-1-4-18(25)22-26;/h1-2,4-6,8,14H,3,7,9-13H2;1H | [5][7] |

| SMILES | C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)Cl)Cl.Cl | [5] |

| CAS Number | 1263278-79-0 | [5][7] |

| Molecular Formula | C₁₉H₂₂Cl₃N₅O | [5] |

| Molecular Weight | 442.8 g/mol | [5][7] |

| Accurate Mass | 441.089 Da | [7][8] |

Molecular Structure Visualization

The structural relationship between Trazodone and its 3,4-dichloro analog is critical for understanding potential cross-reactivity in analytical assays and for designing specific detection methods.

Caption: Molecular Structure of this compound.

Contextual Synthesis and Formation

While specific, proprietary synthesis routes for 3,4-Dichloro Trazodone as an analytical standard may vary, its formation can be understood in the context of the general synthesis of Trazodone itself. Trazodone synthesis typically involves the reaction of 1-(3-chlorophenyl)piperazine with a suitable propyl-containing triazolopyridinone precursor.[1][2]

The 3,4-dichloro analog would logically be synthesized by substituting the starting material 1-(3-chlorophenyl)piperazine with 1-(3,4-dichlorophenyl)piperazine . This highlights a critical control point in the manufacturing process: ensuring the purity of the piperazine starting material is crucial to prevent the formation of this impurity in the final active pharmaceutical ingredient (API). Microwave-assisted synthesis has been explored as a method to accelerate such reactions and improve yields.[9]

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis, emphasizing the critical starting material choice.

Caption: Generalized workflow for the synthesis of 3,4-Dichloro Trazodone HCl.

Analytical Characterization and Control

The detection and quantification of this compound in Trazodone API or formulated products are typically achieved using chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC).[10][11][12] The United States Pharmacopeia (USP) provides a monograph for Trazodone Hydrochloride that includes HPLC methods for assay and impurity profiling.[13]

The choice of analytical method must ensure sufficient resolution between the main Trazodone peak and peaks corresponding to all related compounds, including the 3,4-dichloro analog.

Key Analytical Techniques

| Technique | Purpose & Key Parameters |

| HPLC-UV | Primary method for quantification. - Column: C18 or C8 reverse-phase columns are common.[11][12]- Mobile Phase: Typically a mixture of an aqueous buffer (e.g., ammonium phosphate) and organic solvents (e.g., acetonitrile, methanol, tetrahydrofuran).[10][11]- Detection: UV detection, often around 252-254 nm.[11][12] |

| LC-MS | Confirmatory identification. Provides mass-to-charge ratio data, confirming the molecular weight and fragmentation pattern of the impurity, which is essential for unambiguous identification. |

| Spectrophotometry | Can be used for quantification based on ion-association complexes with dyes like bromocresol green (BCG), though it lacks the specificity of HPLC.[14] |

| Infrared (IR) Spectroscopy | Used for identification by comparing the sample's IR spectrum to that of a certified reference standard.[13] |

Analytical Workflow for Impurity Profiling

A robust analytical workflow is essential for routine quality control.

Caption: Standard analytical workflow for HPLC-based impurity profiling.

Pharmacological Context of the Parent Compound

To appreciate the importance of controlling impurities like 3,4-Dichloro Trazodone, one must understand the pharmacological action of the parent drug, Trazodone. Trazodone's antidepressant effects are attributed to its dual mechanism of action as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[4][15]

-

Serotonin Reuptake Inhibition (SRI): It blocks the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft.[3]

-

5-HT₂ Receptor Antagonism: It potently blocks serotonin 5-HT₂ₐ and 5-HT₂₋ receptors.[4][16] This action is believed to contribute to its antidepressant and anxiolytic effects and mitigate some of the side effects associated with pure serotonin reuptake inhibitors (SSRIs), such as insomnia and sexual dysfunction.[16]

The introduction of an additional chlorine atom on the phenyl ring could potentially alter the molecule's binding affinity for these targets, its metabolic profile, or its toxicity. Therefore, controlling its presence to within acceptable limits, as defined by regulatory bodies like the USP, is a matter of patient safety.[13]

Simplified Mechanism of Action Pathway

Caption: Simplified signaling pathway for Trazodone's mechanism of action.

Conclusion

This compound is a critical process-related impurity in the synthesis of Trazodone. Its unambiguous identification, facilitated by standardized identifiers such as the InChIKey GWUFSJMSILCVNP-UHFFFAOYSA-N , is fundamental to all research and quality control activities. A thorough understanding of its chemical properties, potential synthetic origins, and appropriate analytical methodologies is essential for drug development professionals. The use of high-resolution chromatographic techniques like HPLC is the industry standard for ensuring that the levels of this and other related substances are maintained within strict regulatory limits, thereby guaranteeing the safety and quality of the final Trazodone drug product.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Technical Disclosure Commons. (2023). A process for the preparation of Trazodone and its hydrochloride. Retrieved from [Link]

-

Technical Disclosure Commons. (2024). A process for the preparation of Trazodone and its hydrochloride. Retrieved from [Link]

-

Veeprho. (n.d.). 3,4-Dichloro Trazodone (HCl Salt). Retrieved from [Link]

-

precisionFDA. (n.d.). TRAZODONE HYDROCHLORIDE. Retrieved from [Link]

-

Zymcan Pharmaceuticals Inc. (2009). Product Monograph: Zym-TRAZODONE. Retrieved from [Link]

-

R Discovery. (n.d.). What are the mechanisms of action of TRAZODONE HYDROCHLORIDE in DESYREL therapy?. Retrieved from [Link]

-

R Discovery. (n.d.). What is the mechanism of action and side effects of trazodone (antidepressant medication)?. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Trazodone Hydrochloride?. Retrieved from [Link]

-

Journal of AOAC International. (1995). Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials. Retrieved from [Link]

-

Innovations in Clinical Neuroscience. (2011). Mechanism of Action of Trazodone: a Multifunctional Drug. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). An efficient synthesis of neuroleptic drugs under microwave irradiation. Retrieved from [Link]

-

ResearchGate. (2006). Sensitive extraction spectrophotometric methods for the determination of trazodone hydrochloride in pure and pharmaceutical formulations. Retrieved from [Link]

-

USP-NF. (2015). Trazodone Hydrochloride. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2010). Development and validation of liquid chromatographic method for Trazodone hydrochloride. Retrieved from [Link]

-

Scholars Research Library. (2010). Development and validation of liquid chromatographic method for trazodone hydrochloride. Retrieved from [Link]

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. tdcommons.org [tdcommons.org]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. This compound | C19H22Cl3N5O | CID 71315996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. 3,4-Dichloro Trazodone Monohydrochloride [lgcstandards.com]

- 8. 3,4-Dichloro Trazodone Monohydrochloride [lgcstandards.com]

- 9. jocpr.com [jocpr.com]

- 10. academic.oup.com [academic.oup.com]

- 11. jocpr.com [jocpr.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. uspnf.com [uspnf.com]

- 14. researchgate.net [researchgate.net]

- 15. What is the mechanism of Trazodone Hydrochloride? [synapse.patsnap.com]

- 16. droracle.ai [droracle.ai]

CAS number for 3,4-Dichloro Trazodone Hydrochloride

An In-Depth Technical Guide to 3,4-Dichloro Trazodone Hydrochloride

Introduction

This compound is a chlorinated analog and a significant process-related impurity of Trazodone, a well-established antidepressant of the Serotonin Antagonist and Reuptake Inhibitor (SARI) class[1][2][3]. As a critical reference standard in pharmaceutical manufacturing and quality control, a comprehensive understanding of its chemical properties, synthesis, and analytical characterization is paramount for researchers and drug development professionals. This guide provides a detailed technical overview, grounded in the established science of its parent compound, Trazodone, to offer field-proven insights into its behavior and significance.

The primary identifier for this compound is CAS Number 1263278-79-0 [4][5][6]. Its formal IUPAC name is 2-[3-[4-(3,4-Dichlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride[4][6]. The structural distinction from Trazodone lies in the substitution pattern on the phenylpiperazine ring—a 3,4-dichloro configuration versus Trazodone's 3-chloro arrangement. This seemingly minor structural modification has significant implications for its physicochemical properties and potential pharmacological activity, making its precise quantification and characterization essential.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. This data is crucial for its accurate identification, handling, and use as an analytical standard.

| Property | Value | Source(s) |

| CAS Number | 1263278-79-0 | [4][5][6] |

| Alternate CAS | 1263358-12-8 (Free Base) | [5][7][8] |

| Molecular Formula | C₁₉H₂₁Cl₂N₅O · HCl | [5] |

| Molecular Weight | 442.8 g/mol | [5][6] |

| IUPAC Name | 2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[4][5][9]triazolo[4,3-a]pyridin-3-one;hydrochloride | [5][6] |

| Synonyms | Trazodone Impurity 4, 2-[3-[4-(3,4-Dichlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Monohydrochloride | [4][6] |

| Appearance | White to off-white crystalline powder (inferred from Trazodone HCl[10]) |

Synthesis and Manufacturing Considerations

The synthesis of 3,4-Dichloro Trazodone is not explicitly detailed in publicly available literature, as it is primarily considered an impurity. However, its formation can be logically inferred from the established synthetic routes for Trazodone[11][12]. The synthesis is a condensation reaction between two key precursors: the triazolopyridine core and a substituted phenylpiperazine side chain.

The critical difference in synthesizing the 3,4-dichloro analog is the use of 1-(3,4-dichlorophenyl)piperazine as the starting material instead of the 1-(3-chlorophenyl)piperazine used for Trazodone. The general reaction involves the alkylation of the triazolopyridinone nitrogen with the chloropropyl side chain of the phenylpiperazine derivative, typically conducted in the presence of a base and a suitable solvent like isopropyl alcohol[11][12][13].

Caption: Inferred synthetic pathway for 3,4-Dichloro Trazodone HCl.

Inferred Pharmacological Profile

Specific pharmacological data for 3,4-Dichloro Trazodone is scarce. Therefore, its potential mechanism of action is extrapolated from the extensive research on its parent compound, Trazodone. Trazodone exhibits a complex, multi-receptor profile that contributes to its therapeutic effects and side-effect profile[1][2][14].

Key Actions of Trazodone:

-

Serotonin 5-HT₂ₐ and 5-HT₂꜀ Receptor Antagonism: This is a primary mechanism, distinguishing it from SSRIs, and is believed to contribute significantly to its antidepressant and anxiolytic effects[1][15].

-

Serotonin Reuptake Inhibition (SERT): Trazodone is a weak inhibitor of the serotonin transporter compared to SSRIs[1][16].

-

α₁-Adrenergic Receptor Antagonism: This action is responsible for side effects such as orthostatic hypotension and dizziness[2][15].

-

Histamine H₁ Receptor Antagonism: This contributes significantly to Trazodone's prominent sedative effects, making it useful for depression-related insomnia[2][15].

The addition of a second chlorine atom to the phenyl ring would likely alter the compound's binding affinity for these targets due to changes in electron distribution and steric hindrance. This could potentially modify its efficacy and side-effect profile, a subject ripe for further investigation in structure-activity relationship (SAR) studies.

Metabolism: Trazodone is extensively metabolized in the liver, primarily by the Cytochrome P450 3A4 (CYP3A4) enzyme, to form an active metabolite, m-chlorophenylpiperazine (mCPP)[9][17][18]. It is highly probable that 3,4-Dichloro Trazodone undergoes a similar metabolic pathway, yielding 1-(3,4-dichlorophenyl)piperazine (DCPP) as its primary metabolite. The nature and activity of this potential metabolite are critical considerations for its overall pharmacological and toxicological profile.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Trazodone - Wikipedia [en.wikipedia.org]

- 4. veeprho.com [veeprho.com]

- 5. 3,4-Dichloro Trazodone Monohydrochloride [lgcstandards.com]

- 6. This compound | C19H22Cl3N5O | CID 71315996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-Dichloro Trazodone Dihydrochloride | LGC Standards [lgcstandards.com]

- 8. 3,4-DICHLORO TRAZODONE [drugfuture.com]

- 9. Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. tdcommons.org [tdcommons.org]

- 12. WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents [patents.google.com]

- 13. CN105777745A - Preparation method of trazodone hydrochloride - Google Patents [patents.google.com]

- 14. droracle.ai [droracle.ai]

- 15. ClinPGx [clinpgx.org]

- 16. pdf.hres.ca [pdf.hres.ca]

- 17. [PDF] Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. | Semantic Scholar [semanticscholar.org]

- 18. dl.icdst.org [dl.icdst.org]

Potential metabolic pathways of 3,4-Dichloro Trazodone Hydrochloride

An In-Depth Technical Guide Topic: Potential Metabolic Pathways of 3,4-Dichloro Trazodone Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the principal isoform responsible for its conversion to the active metabolite, m-chlorophenylpiperazine (m-CPP).[1][2][3] This guide provides a predictive analysis of the metabolic fate of a novel analog, this compound. By integrating the established metabolic pathways of trazodone with fundamental principles of xenobiotic biotransformation for halogenated aromatic compounds, we propose a series of potential metabolic routes for this new chemical entity. This document outlines predicted Phase I and Phase II reactions, identifies the likely enzymatic contributors, and presents detailed experimental workflows for the elucidation and confirmation of these pathways. The methodologies described herein are designed to serve as a practical blueprint for researchers in drug development, offering a robust framework for characterizing the metabolic profile, identifying potentially active or reactive metabolites, and anticipating drug-drug interactions.

Introduction: The Rationale for Metabolic Prediction

Trazodone is a widely prescribed antidepressant whose clinical efficacy and side-effect profile are intrinsically linked to its complex metabolism.[2][4] The biotransformation of trazodone is not merely a clearance mechanism; it is a transformative process that generates m-CPP, a metabolite with its own distinct pharmacological profile, acting as a partial agonist at various serotonin receptors.[2][5] Therefore, understanding the metabolism of any new trazodone analog is critical for predicting its overall pharmacodynamic and pharmacokinetic behavior.

This compound represents a structural modification of the parent drug, featuring two chlorine atoms on the phenylpiperazine moiety. This substitution can profoundly influence its metabolic fate through several mechanisms:

-

Electronic Effects: The two electron-withdrawing chlorine atoms deactivate the aromatic ring, potentially reducing its susceptibility to oxidative metabolism such as hydroxylation.[6]

-

Steric Hindrance: The presence of a chlorine atom at the C4 position may sterically hinder enzymatic access to adjacent sites.

-

Altered Lipophilicity: Dichlorination increases the lipophilicity of the molecule, which can affect its interaction with metabolizing enzymes and its overall disposition.

This guide synthesizes existing knowledge to construct a predictive metabolic map for 3,4-Dichloro Trazodone, providing a foundational hypothesis for empirical investigation.

Predicted Metabolic Pathways of 3,4-Dichloro Trazodone

The metabolism of 3,4-Dichloro Trazodone is anticipated to proceed through Phase I (functionalization) and Phase II (conjugation) reactions, analogous to the parent compound.

Phase I Metabolism: Core Reactions

Phase I metabolism is expected to be dominated by oxidative pathways catalyzed by the cytochrome P450 superfamily of enzymes, located primarily in the liver endoplasmic reticulum.[7]

2.1.1 N-Dealkylation (Primary Pathway) The most significant metabolic pathway for trazodone is N-dealkylation, which cleaves the propyl side chain to yield m-CPP.[8][9] This reaction is catalyzed predominantly by CYP3A4.[1][2][9][10] Given that this reaction occurs at the piperazine nitrogen, distant from the dichlorinated phenyl ring, it is highly probable that this pathway will remain the primary metabolic route for 3,4-Dichloro Trazodone.

-

Predicted Metabolite: 1-(3,4-dichlorophenyl)piperazine (3,4-dCPP).

-

Catalyzing Enzyme: Primarily CYP3A4.

-

Significance: This metabolite is predicted to be pharmacologically active, analogous to m-CPP. Its formation and subsequent clearance will be a critical determinant of the drug's overall activity and potential for drug-drug interactions.

2.1.2 Aromatic Hydroxylation Trazodone can undergo hydroxylation on its chlorophenyl ring.[11] For 3,4-Dichloro Trazodone, the positions C3 and C4 are blocked. Hydroxylation could occur at the remaining open positions (C2, C5, or C6). However, the strong deactivating effect of two chlorine atoms may render this pathway less favorable compared to hydroxylation on other parts of the molecule.

-

Predicted Metabolites: Hydroxylated derivatives of 3,4-Dichloro Trazodone.

-

Catalyzing Enzymes: Potentially CYP2D6, which is known to contribute to trazodone's secondary metabolic pathways.[2]

2.1.3 Oxidation of the Triazolopyridinone Ring Studies have shown that trazodone can be bioactivated via oxidation of the triazolopyridinone ring to form a reactive epoxide intermediate, which is subsequently hydrolyzed to a stable dihydrodiol metabolite.[11] This pathway is spatially remote from the dichlorophenyl moiety and is therefore expected to be a viable metabolic route for the new analog.

-

Predicted Metabolites: An epoxide intermediate and a dihydrodiol metabolite of 3,4-Dichloro Trazodone.

-

Catalyzing Enzyme: Likely CYP3A4.[11]

Visualization of Predicted Metabolic Pathways

The following diagram illustrates the primary predicted metabolic transformations for 3,4-Dichloro Trazodone.

Caption: Predicted Phase I and Phase II metabolic pathways of 3,4-Dichloro Trazodone.

Phase II Metabolism: Conjugation Reactions

Metabolites generated during Phase I, particularly hydroxylated species, are candidates for Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion.

-

Predicted Reactions: Glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs).

-

Substrates: Any hydroxylated metabolites of 3,4-Dichloro Trazodone.

Summary of Predicted Metabolites

The table below summarizes the key predicted Phase I metabolites.

| Metabolite Name | Proposed Biotransformation | Mass Shift (Da) | Predicted [M+H]⁺ (m/z) |

| 1-(3,4-dichlorophenyl)piperazine (3,4-dCPP) | N-dealkylation | -186.06 | 231.04 |

| Hydroxy-3,4-Dichloro Trazodone | Aromatic Hydroxylation | +15.99 | 422.09 |

| Dihydrodiol-3,4-Dichloro Trazodone | Epoxidation + Hydrolysis | +18.01 | 424.11 |

| Note: Predicted m/z values are based on the monoisotopic mass of the parent compound's free base (C19H21Cl2N5O, Exact Mass: 405.11). |

Experimental Framework for Metabolic Pathway Elucidation

A systematic, multi-step approach is required to empirically validate the predicted metabolic pathways. This framework begins with in vitro models to identify metabolites and enzymes, followed by potential in vivo studies for confirmation.[12][13]

Experimental Workflow Diagram

Caption: A systematic workflow for elucidating the metabolic pathways of a novel compound.

Protocol: In Vitro Metabolism in Human Liver Microsomes

Human liver microsomes (HLMs) are the preferred system for initial CYP-mediated metabolism studies as they contain a high concentration of these enzymes.[7][14][15][16]

Objective: To generate, detect, and identify Phase I metabolites of 3,4-Dichloro Trazodone.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLMs), 20 mg/mL

-

NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions)

-

0.5 M Potassium Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% Formic Acid (Stopping Solution)

-

Ultrapure Water

Procedure:

-

Preparation: Thaw HLMs and NADPH solutions on ice. Prepare the incubation mixture by combining phosphate buffer and water in a microcentrifuge tube.

-

Pre-incubation: Add the HLM suspension to the buffer to achieve a final protein concentration of 0.5-1.0 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Add 3,4-Dichloro Trazodone (e.g., from a DMSO stock, final concentration 1-10 µM) to the HLM mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Control Incubations: Prepare parallel incubations:

-

Negative Control (-NADPH): Replace the NADPH solution with water to confirm that metabolism is NADPH-dependent.

-

Control (-HLM): Replace the HLM suspension with buffer to check for non-enzymatic degradation.

-

-

Incubation: Incubate all tubes at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile (containing an internal standard, if quantitative analysis is desired).

-

Post-Processing: Vortex the tubes vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.

| Component | Stock Concentration | Final Concentration | Purpose |

| Phosphate Buffer | 0.5 M | 50 mM | Maintain physiological pH |

| Human Liver Microsomes | 20 mg/mL | 0.5 mg/mL | Source of CYP enzymes |

| 3,4-Dichloro Trazodone | 1 mM (in DMSO) | 1 µM | Substrate |

| NADPH System | As per manufacturer | 1X | Cofactor for CYP enzymes |

Protocol: Metabolite Identification using LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification due to its sensitivity and structural elucidation capabilities.[17][18][19][20]

Objective: To separate and structurally characterize potential metabolites from the in vitro incubation supernatant.

Instrumentation:

-

LC System: Ultra-High Performance Liquid Chromatography (UPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

-

Chromatographic Separation:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes to separate the parent drug from more polar metabolites.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Data Acquisition:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Strategy: Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

-

Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the parent compound and all potential metabolites.

-

Tandem MS (MS2): Trigger fragmentation scans on the most intense ions detected in the MS1 scan. Compare the fragmentation pattern of the parent drug to that of suspected metabolites to identify the site of metabolic modification.

-

-

-

Data Analysis:

-

Use specialized metabolite identification software to search the raw data for expected mass shifts (e.g., +16 for hydroxylation, -186 for N-dealkylation).

-